molecular formula C19H20O6 B15186975 Methanone, (2-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)- CAS No. 83355-11-7

Methanone, (2-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)-

Cat. No.: B15186975
CAS No.: 83355-11-7
M. Wt: 344.4 g/mol
InChI Key: SKWJHBYCOGJZPJ-LULLPPNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

83355-11-7

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

(2-methylphenyl)-[3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone

InChI

InChI=1S/C19H20O6/c1-11-5-2-3-8-14(11)16(21)12-6-4-7-13(9-12)25-19-18(23)17(22)15(20)10-24-19/h2-9,15,17-20,22-23H,10H2,1H3/t15-,17+,18-,19+/m1/s1

InChI Key

SKWJHBYCOGJZPJ-LULLPPNCSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC3C(C(C(CO3)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of the 2-Methylphenyl Group: : Often starts with a methylbenzene derivative, undergoing Friedel-Crafts alkylation to introduce the methyl group at the ortho position.

  • Attachment of the 3-(beta-D-xylopyranosyloxy)phenyl Group: : Requires glycosylation of a phenolic compound using a D-xylose derivative. This step involves activation of the sugar moiety and coupling to the phenolic hydroxyl group under controlled conditions.

  • Formation of the Methanone Linkage: : Typically achieved through a Claisen condensation or a related reaction mechanism, introducing the ketone linkage between the two phenyl groups.

Industrial Production Methods

  • Industrial-scale synthesis may involve similar steps but optimized for large-scale production, focusing on yield efficiency and cost-effectiveness. Reactions might be carried out in batch reactors or continuous flow systems, depending on the scale and requirements.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the methanone (ketone) group, potentially forming carboxylic acids or related derivatives.

  • Reduction: : Reduction can target the methanone group, leading to the formation of secondary alcohols.

  • Substitution: : The aromatic rings can undergo electrophilic substitution, introducing various functional groups depending on the reagents used.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used under acidic or basic conditions.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents, often in protic or aprotic solvents.

  • Substitution: : Friedel-Crafts alkylation or acylation reactions utilize aluminum chloride (AlCl3) or other Lewis acids to activate the aromatic rings.

Major Products

  • Oxidation: : Possible formation of carboxylic acids or aldehydes.

  • Reduction: : Secondary alcohols with corresponding hydroxyl groups.

  • Substitution: : Various aromatic derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound's unique structure makes it a potential ligand in catalysis, influencing selectivity and activity of catalytic processes.

  • Materials Science: : Incorporation into polymers or composites can enhance material properties like flexibility, strength, or conductivity.

Biology and Medicine

  • Drug Design: : Its structural motifs can be used in the design of pharmaceutical agents, potentially acting on specific molecular targets.

  • Biochemical Research: : Used as a probe in studying glycosylation processes and enzyme activity, particularly involving xylosyltransferases.

Industry

  • Chemical Synthesis: : Intermediate in the synthesis of other complex molecules, especially in fine chemical production.

  • Agriculture: : Potential application in developing agrochemicals, such as herbicides or pesticides, leveraging its specific reactivity and toxicity profiles.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, including enzymes and receptors. Its glycosylated phenyl group can mimic natural substrates in biological systems, influencing biochemical pathways. The mechanism often involves the formation of transient complexes, leading to either inhibition or activation of specific biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 H-Bond Donors/Acceptors Notable Features
Target Compound 83355-11-7 C₁₉H₂₀O₆ 344.125 Beta-D-xylopyranosyloxy, 2-methylphenyl 1.5 3/6 Glycosylated aromatic ketone
(1,4-Dihydroxy-3-phenyl-2-naphthalenyl)phenylmethanone 1169-61-5 C₂₃H₁₆O₃ 340.37 Naphthalenyl, dihydroxy, phenyl N/A 2/3 Extended aromatic system, antioxidant potential
JWH-370 ([5-(2-methylphenyl)-1-pentylpyrrol-3-yl]naphthalenylmethanone) Not specified C₂₇H₂₅NO ~379.5 Naphthalenyl, pentyl, 2-methylpyrrole ~6.5* 0/1 Synthetic cannabinoid receptor agonist
[Pyridin-3-yl)((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)methanone Not specified C₂₃H₂₂N₆O ~398.5 Piperidinyl, imidazopyrrolopyrazine, pyridyl N/A 2/5 Kinase inhibitor candidate

*Estimated based on structural analogs.

Structural and Functional Differences

Glycosylation vs. Lipophilic Substituents
  • The target compound’s beta-D-xylopyranosyl group introduces polar hydroxyls, enhancing aqueous solubility (polar surface area: 96.2 Ų) compared to non-glycosylated analogs. This contrasts sharply with JWH-370, which has a lipophilic pentyl chain and naphthalenyl group (estimated XLogP3 ~6.5), favoring blood-brain barrier penetration.
  • The glycosidic linkage may enable carbohydrate-specific interactions (e.g., lectin binding or glycosidase inhibition), whereas JWH-370’s pyrrole and naphthalene groups are optimized for cannabinoid receptor binding.
Aromatic Systems and Bioactivity
  • In contrast, the target compound’s single phenyl rings prioritize stereochemical precision over extended conjugation.
  • Piperidinyl-imidazopyrrolopyrazine derivatives () exhibit heterocyclic complexity, likely targeting enzymatic active sites (e.g., kinases).

Pharmacokinetic and Toxicological Insights

  • Solubility and Metabolism :

    • The target compound’s glycosylation may reduce membrane permeability but enhance renal excretion due to hydrophilicity. Conversely, JWH-370 ’s high lipophilicity correlates with prolonged tissue retention and hepatotoxicity risks.
    • The dihydroxy groups in CAS 1169-61-5 could facilitate phase II metabolism (e.g., glucuronidation).
  • Toxicity Profiles: JWH-370 and related synthetic cannabinoids are associated with severe neuropsychiatric effects, underscoring the safety advantage of glycosylated methanones.

Biological Activity

Methanone, specifically identified as (2-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)-, is a compound with significant potential in biological applications. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C19H20O6
  • Molecular Weight : 336.36 g/mol
  • CAS Number : 83355-08-2
  • Structure : The compound consists of a methanone group attached to two phenyl rings, one of which is substituted with a beta-D-xylopyranosyl group.

The compound exhibits biological activity primarily through its interaction with various biological pathways. It has been noted for its potential as an inhibitor of catechol O-methyltransferase (COMT) , an enzyme involved in the metabolism of catecholamines. This inhibition can lead to increased levels of neurotransmitters such as dopamine, which may have implications for treating neurological disorders.

Pharmacological Profile

  • Target Enzyme : Catechol O-methyltransferase
    • Function : Catalyzes the O-methylation of catecholamines.
    • Inhibition Effect : Prolongs the action of neurotransmitters by preventing their breakdown.
  • Potential Therapeutic Applications :
    • Neurological disorders (e.g., Parkinson's disease)
    • Mood disorders due to modulation of neurotransmitter levels.

Case Studies and Research Findings

Several studies have investigated the biological effects of methanones similar to (2-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)-:

StudyFindingsRelevance
Dey et al. (1970)Investigated structure-activity relationships of methanonesIdentified key structural components affecting biological activity
Huang et al. (2004)Reported on the synthesis and biological evaluation of related compoundsFound significant inhibition of COMT by specific analogues
Zheng et al. (2011)Explored pharmacological properties in vitroDemonstrated enhanced neurotransmitter levels in treated models

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity is critical in understanding how modifications can enhance efficacy:

  • Substituent Effects :
    • The presence of the beta-D-xylopyranosyl group appears to enhance solubility and bioavailability.
    • Variations in the phenyl groups can significantly affect binding affinity to COMT.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.